Hydrocinnamaldehyde

Catalog No.
S516120
CAS No.
104-53-0
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocinnamaldehyde

CAS Number

104-53-0

Product Name

Hydrocinnamaldehyde

IUPAC Name

3-phenylpropanal

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2

InChI Key

YGCZTXZTJXYWCO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC=O

solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenylpropanal, 3-phenylpropionaldehyde, hydrocinnamaldehyde

Canonical SMILES

C1=CC=C(C=C1)CCC=O

The exact mass of the compound Hydrocinnamaldehyde is 134.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9271. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Hydrocinnamaldehyde (3-phenylpropanal) is a saturated aromatic aldehyde characterized by its stable liquid form, low vapor pressure (approximately 0.03 mmHg at 20 °C), and reliable reactivity profile [1]. Unlike its unsaturated or shorter-chain counterparts, this compound provides a robust phenylpropyl spacer without the handling complexities of highly reactive Michael acceptors or auto-oxidizing species. In industrial procurement, hydrocinnamaldehyde is prioritized as a highly predictable, chemoselective building block for active pharmaceutical ingredients (APIs), agrochemicals, and regulatory-compliant fragrance formulations, offering a critical balance of reactivity at the carbonyl center and stability along the carbon backbone [2].

Attempting to substitute hydrocinnamaldehyde with closely related analogs introduces severe process and formulation liabilities. Replacing it with cinnamaldehyde introduces an α,β-unsaturated double bond that acts as a strong Michael acceptor; this leads to unwanted cross-reactivity with nucleophiles, heat-induced degradation above 60 °C, and high skin sensitization potential [1]. Conversely, substituting with the shorter-chain phenylacetaldehyde results in profound storage instability, as phenylacetaldehyde is highly prone to rapid auto-oxidation and polymerization, often necessitating costly stabilizers or continuous dilution[2]. Procurement of exact hydrocinnamaldehyde is therefore mandatory when a process requires a stable, non-sensitizing, and highly chemoselective aldehyde precursor.

Superior Chemoselectivity and Kinetics in Reductive Amination

In comparative reductive amination assays using bacterial imine reductases (e.g., pIR23), hydrocinnamaldehyde demonstrates significantly faster conversion rates than its unsaturated analog, cinnamaldehyde. The absence of the conjugated double bond prevents competitive side reactions and non-enzymatic imine condensation issues, allowing the catalytic amination to proceed up to 5 times faster[1].

Evidence DimensionCatalytic turnover rate (kcat) for reductive amination
Target Compound Data1.84 s⁻¹ (Hydrocinnamaldehyde)
Comparator Or Baseline0.77 s⁻¹ (Cinnamaldehyde)
Quantified Difference2.38x faster amination rate for the saturated target compound.
Conditions50 mM NaPi buffer, pH 7.5, utilizing pIR23 biocatalyst with primary amine nucleophiles.

Enables higher-throughput, cleaner synthesis of 3-phenylpropylamine pharmaceutical intermediates by eliminating the need for complex protecting group strategies.

Enhanced Stability of Downstream Halogenated Intermediates

Shorter-chain analogs like phenylacetaldehyde are notorious for their instability during functionalization. When subjected to oxidative cleavage or α-chlorination, phenylacetaldehyde derivatives rapidly decompose into benzaldehyde and polymeric byproducts. In contrast, hydrocinnamaldehyde yields highly stable α-haloaldehydes that can be isolated in high purity via standard room-temperature extraction[1].

Evidence DimensionIntermediate recovery and stability post-halogenation
Target Compound Data>95% purity of α-chloroaldehyde recovered via simple room-temperature organic extraction.
Comparator Or BaselinePhenylacetaldehyde derivatives decompose to benzaldehyde; historical stabilization required -35 °C for 19 days.
Quantified DifferenceElimination of cryogenic requirements and prevention of total intermediate degradation.
ConditionsAqueous HCl / NaIO4 in pH 7 buffer, followed by dichloromethane extraction.

Drastically reduces manufacturing costs by eliminating the need for cryogenic reactors and complex purification steps during API synthesis.

Reduced Electrophilic Reactivity and Sensitization Potential

The α,β-unsaturated bond in cinnamaldehyde makes it a strong electrophile that readily binds to cellular proteins, strongly activating TRPA1 channels and causing tissue sensitization. Hydrocinnamaldehyde lacks this Michael acceptor site, resulting in a drastically reduced capacity for protein binding and a significantly lower irritation profile in cellular models [1].

Evidence DimensionTRPA1-induced serotonin release (fold change vs control)
Target Compound Data2.84 ± 0.44 fold increase
Comparator Or Baseline13.45 ± 2.15 fold increase (Cinnamaldehyde)
Quantified Difference78.8% reduction in TRPA1 activation.
Conditions0.5 mM compound concentration applied to human intestinal Caco-2 cell models.

Critical for procurement in cosmetics, topicals, and consumer chemicals where minimizing skin sensitization and regulatory scrutiny is mandatory.

High-Yield Synthesis of Phenylpropylamine APIs

Driven by its superior kinetics and chemoselectivity in reductive amination [1], hydrocinnamaldehyde is the preferred precursor for synthesizing tertiary and secondary amines. Its saturated backbone prevents the formation of allylic side products, making it highly efficient for the industrial scale-up of cardiovascular and neuropsychiatric drug intermediates.

Generation of Stable Halogenated Building Blocks

Due to its resistance to the rapid polymerization and degradation that plagues shorter-chain analogs [2], hydrocinnamaldehyde is heavily utilized as a starting material for generating α-haloaldehydes. These stable intermediates are essential for synthesizing sp3-rich heterocycles and polyketide-derived natural products without the burden of cryogenic manufacturing infrastructure.

Hypoallergenic Fragrance and Cosmetic Formulations

Benefiting from a 78.8% reduction in TRPA1 activation compared to its unsaturated counterpart[3], hydrocinnamaldehyde serves as a vital, non-sensitizing alternative in consumer chemical products. Its low electrophilicity allows formulators to impart desired floral and balsamic notes while maintaining strict compliance with dermatological safety standards.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless or light yellow liquid; [Acros Organics MSDS]
Solid
Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

134.073164938 g/mol

Monoisotopic Mass

134.073164938 g/mol

Boiling Point

97.00 to 98.00 °C. @ 12.00 mm Hg

Heavy Atom Count

10

Density

1.008-1.018

Appearance

Solid powder

Melting Point

47 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LP1E86N30T

GHS Hazard Statements

Aggregated GHS information provided by 1676 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1335-10-0
104-53-0

Wikipedia

Hydrocinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenepropanal: ACTIVE
Propanal, phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine

Qiu-Xing He, Yao-Feng Liang, Chang Xu, Xiao-Kun Yao, Hua Cao, Hua-Gang Yao
PMID: 30653293   DOI: 10.1021/acscombsci.8b00149

Abstract

A highly regioselective acid-catalyzed three-component reaction of 2-aminopyridine and 3-phenylpropiolaldehyde for the construction of imidazo[1,2- a]pyridine has been developed. This strategy provides a broad range of substrates and represents an efficient approach to give various 2-aminopyridine-decorated imidazo[1,2- a]pyridine in good yields.


9,10-Phenanthrenequinone as a mass-tagging reagent for ultra-sensitive liquid chromatography-tandem mass spectrometry assay of aliphatic aldehydes in human serum

Mahmoud El-Maghrabey, Naoya Kishikawa, Naotaka Kuroda
PMID: 27521257   DOI: 10.1016/j.chroma.2016.07.082

Abstract

9,10-Phenanthrenequinone (PQ) was successfully used as a new mass-tagging reagent for sensitive labeling of aliphatic aldehydes (C3-C10) prior liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). This reagent could overcome the drawbacks of previous amine or hydrazine-based reagents, such as lower sensitivity, formation of two stereoisomeric reaction products for each single analyte, need for longer derivatization time, and poor reactivity with aliphatic aldehydes. The PQ-aldehyde derivatives exhibited intense [M+H](+) and a common product ion with ESI in the positive-ion mode. The derivatives were monitored at the transition of [M+H](+)→m/z 231.9 with detection limits from 4.0 to 100 pM (signal to noise ratio=3). 3-Phenylpropanal was used as an internal standard (IS) and the separation of the eight aldehydes and IS was achieved in less than 10min employing gradient elution with methanol and ammonium formate buffer (20mM, pH 4.0). The method employed salting out liquid-liquid extraction for aliphatic aldehydes form serum for the first time with excellent recoveries (92.6-110.8%). The developed method was validated and applied for quantification of the target aldehydes in serum of healthy volunteers (n=14).


Rh-catalyzed linear hydroformylation of styrene

Evert Boymans, Michèle Janssen, Christian Müller, Martin Lutz, Dieter Vogt
PMID: 23104326   DOI: 10.1039/c2dt31738a

Abstract

Usually the Rh-catalyzed hydroformylation of styrene predominantly yields the branched, chiral aldehyde. An inversion of regioselectivity can be achieved using strong π-acceptor ligands. Binaphthol-based diphosphite and bis(dipyrrolyl-phosphorodiamidite) ligands were applied in the Rh-catalyzed hydroformylation of styrene. High selectivities up to 83% of 3-phenylpropanal were obtained with 1,1-bi-2-naphthol-based bis(dipyrrolyl-phosphorodiamidite) with virtually no hydrogenation to ethyl benzene. The coordination chemistry of those ligands towards Rh(I) was investigated spectroscopically and structurally.


In vivo cytokine modulatory effects of cinnamaldehyde, the major constituent of leaf essential oil from Cinnamomum osmophloeum Kaneh

Shih-Shen Chou Lin, Tsong-Ming Lu, Pei-Chun Chao, Ya-Yun Lai, Hsiu-Ting Tsai, Chung-Shih Chen, Yi-Pang Lee, Shu-Chen Chen, Ming-Chih Chou, Chi-Chiang Yang
PMID: 21394803   DOI: 10.1002/ptr.3419

Abstract

The purpose of this study was to analyse the major compound in the leaf essential oil of Cinnamomum osmophloeum Kaneh. and to examine its in vivo toxicity and cytokine-modulatory effects. The HS-GC/MS and quantitative HPLC analyses showed the concentrations of the major compounds, cinnamaldehyde, benzaldehyde and 3-phenylpropionaldehyde, in the leaf essential oil of Cinnamomum osmophloeum to be 16.88, 1.28 and 1.70 mg/mL, respectively. Acute and sub-acute toxicity tests identified no significant changes in body weight, liver and kidney function indices, and pathology for the mice treated with up to 1 mL/kg body weight of Cinnamomum osmophloeum leaf essential oil or up to 4 mg/kg body weight of cinnamaldehyde. A murine model was established using ovalbumin (OVA)-primed Balb/C mice treated with various concentrations of Cinnamomum osmophloeum leaf essential oil or cinnamaldehyde daily for 4 weeks. The results of tests with commercial ELISA kits indicated no significant cytokine-modulatory effects in mice treated with Cinnamomum osmophloeum leaf essential oil; however, the serum concentrations of IL-2, IL-4 and IL-10, but not IFN-γ, significantly increased in animals treated with 1 mg/kg body weight of cinnamaldehyde during the 4-week period. The possibility that the other constituents act as antagonists of cinnamaldehyde cannot be excluded.


Well-defined N-heterocyclic carbene silver halides of 1-cyclohexyl-3-arylmethylimidazolylidenes: synthesis, structure and catalysis in A3-reaction of aldehydes, amines and alkynes

Yanbo Li, Xiaofeng Chen, Yin Song, Ling Fang, Gang Zou
PMID: 21264392   DOI: 10.1039/c0dt01074j

Abstract

Structurally well-defined N-heterocyclic carbene silver chlorides and bromides supported by 1-cyclohexyl-3-benzylimidazolylidene (CyBn-NHC) or 1-cyclohexyl-3-naphthalen-2-ylmethylimidazolylidene (CyNaph-NHC) were synthesized by reaction of the corresponding imidazolium halides with silver(I) oxide while cationic bis(CyBn-NHC) silver nitrate was isolated under similar conditions using imidazolium iodide in the presence of sodium nitrate. Single-crystal X-ray diffraction revealed a dimeric structure through a nonpolar weak-hydrogen-bond supported Ag-Ag bond for 1-cyclohexyl-3-benzylimidazolylidene silver halides [(CyBn-NHC)AgX](2) (X = Cl, 1; Br, 2) but a monomeric structure for N-heterocyclic carbene silver halides with the more sterically demanding 1-cyclohexyl-3-naphthalen-2-ylmethylimidazolylidene ligand (CyNaph-NHC)AgX (X = Cl, 4; Br, 5). Cationic biscarbene silver nitrate [(CyBn-NHC)(2)Ag](+)NO(3)(-)3 assumed a cis orientation with respect to the two carbene ligands. The monomeric complexes (CyNaph-NHC)AgX 4 and 5 showed higher catalytic activity than the dimeric [(CyBn-NHC)AgX](2)1 and 2 as well as the cationic biscarbene silver nitrate 3 in the model three component reaction of 3-phenylpropionaldehyde, phenylacetylene and piperidine with chloride 4 performing best and giving product in almost quantitative yield within 2 h at 100 °C. An explanation for the structure-activity relationship in N-heterocyclic carbene silver halide catalyzed three component reaction is given based on a slightly modified mechanism from the one in literature.


Development of highly diastereo- and enantioselective direct asymmetric aldol reaction of a glycinate Schiff base with aldehydes catalyzed by chiral quaternary ammonium salts

Takashi Ooi, Minoru Kameda, Mika Taniguchi, Keiji Maruoka
PMID: 15291572   DOI: 10.1021/ja048865q

Abstract

A highly efficient direct asymmetric aldol reaction of a glycinate Schiff base with aldehydes has been achieved under mild organic/aqueous biphasic conditions with excellent stereochemical control, using chiral quaternary ammonium salt 1b as a phase-transfer catalyst. The initially developed reaction conditions, using 2 equiv of aqueous base (1% NaOH (aq)), exhibited inexplicably limited general applicability in terms of aldehyde acceptors. The mechanistic investigation revealed the intervention of an unfavorable yet inevitable retro aldol process involving the chiral catalyst. On the basis of this information, a reliable procedure has been established by use of a catalytic amount of 1% NaOH (aq) and ammonium chloride, which tolerates a wide range of aldehydes to afford the corresponding anti-beta-hydroxy-alpha-amino esters almost exclusively in an essentially optically pure form.


The arduous way to the egg: follow the nose

Stefan Bartram, Wilhelm Boland
PMID: 14562339   DOI: 10.1002/anie.200301676

Abstract




Rh(I)-catalyzed intermolecular hydroacylation: enantioselective cross-coupling of aldehydes and ketoamides

Kevin G M Kou, Diane N Le, Vy M Dong
PMID: 24937681   DOI: 10.1021/ja504296x

Abstract

Under Rh(I) catalysis, α-ketoamides undergo intermolecular hydroacylation with aliphatic aldehydes. A newly designed Josiphos ligand enables access to α-acyloxyamides with high atom-economy and enantioselectivity. On the basis of mechanistic and kinetic studies, we propose a pathway in which rhodium plays a dual role in activating the aldehyde for cross-coupling. A stereochemical model is provided to rationalize the sense of enantioinduction observed.


Stopped-flow spectrophotometric analysis of intermediates in the peroxo-dependent inactivation of cytochrome P450 by aldehydes

G M Raner, A J Hatchell, P E Morton, D P Ballou, M J Coon
PMID: 11051560   DOI: 10.1016/s0162-0134(00)00098-2

Abstract

The reaction of hydrogen peroxide and certain aromatic aldehydes with cytochrome P450BM3-F87G results in the covalent modification of the heme cofactor of this monooxygenase. Analysis of the resulting heme by electronic absorption spectrophotometry indicates that the reaction in the BM3 isoform is analogous to that in P450(2B4), which apparently occurs via a peroxyhemiacetal intermediate [Kuo et al., Biochemistry, 38 (1999) 10511]. It was observed that replacement of the Phe-87 in the P450BM3 by the smaller glycyl residue was essential for the modification to proceed, as the wild-type enzyme showed no spectral changes under identical conditions. The kinetics of this reaction were examined by stopped-flow spectrophotometry with 3-phenylpropionaldehyde and 3-phenylbutyraldehyde as reactants. In each case, the process of heme modification was biphasic, with initial bleaching of the Soret absorbance, followed by an increase in absorbance centered at 430 nm, consistent with meso-heme adduct formation. The intermediate formed during phase I also showed an increased absorbance between 700 and 900 nm, relative to the native heme and the final product. Phase I showed a linear dependence on peroxide concentration, whereas saturation kinetics were observed for phase II. All of these observations are consistent with a mechanism involving radical attack at the gamma-meso position of the heme cofactor, resulting in the intermediate formation of an isoporphyrin, the deprotonation of which produces the gamma-meso-alkyl heme derivative.


Total synthesis of (+)-strictifolione

Samir BouzBouz, Janine Cossy
PMID: 12762705   DOI: 10.1021/ol034619s

Abstract

[reaction: see text] The synthesis of (+)-strictifolione was achieved from 3-phenylproprionaldehyde by using enantioselective allyltitanations to control the stereogenic centers at C6, C4', and C6' and a cross-methathesis to control the configuration of the double bond at C1'-C2'.


Explore Compound Types